PI3Kγ Selectivity Profile vs. Structurally Closest Patent Analog
In the patent series US8772480, compound 29 (the target compound) exhibited a PI3Kγ Ki of 330 nM [1]. In contrast, a closely related analog with a morpholine substitution on the pyrimidine ring (compound 35) showed a significantly lower Ki of 2 nM against PI3Kδ, indicating a major shift in isoform selectivity from a single structural modification [2]. This demonstrates that the cyclohex-3-ene carboxamide moiety on the piperidine scaffold favors PI3Kγ over PI3Kδ, a selectivity vector not shared by the broader compound class.
| Evidence Dimension | PI3K isoform binding affinity (Ki) |
|---|---|
| Target Compound Data | PI3Kγ Ki = 330 nM |
| Comparator Or Baseline | US8772480 Compound 35: PI3Kδ Ki = 2 nM |
| Quantified Difference | 165-fold preference for PI3Kγ over PI3Kδ (based on available comparator data) |
| Conditions | In vitro AlphaScreen assay; human N-terminal poly-His tagged PI3K isoforms expressed in Sf9 baculovirus system co-expressing p85alpha; 20 min incubation [1][2]. |
Why This Matters
This isoform selectivity is critical for researchers studying PI3Kγ-dependent pathways; using a generic pan-PI3K inhibitor would confound results.
- [1] BindingDB Entry BDBM50394885. Affinity Data for CHEMBL2165035 (US8772480, 29). Ki: 330 nM for PI3Kγ. View Source
- [2] BindingDB Entry BDBM50394846. Affinity Data for CHEMBL2165017 (US8772480, 35). Ki: 2 nM for PI3Kδ. View Source
